REACTION_SMILES
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[CH2:32]([c:33]1[cH:34][c:35]([CH:36]=[O:37])[s:38][cH:39]1)[CH2:40][c:41]1[cH:42][cH:43][cH:44][cH:45][cH:46]1.[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH:8]=[CH:9][c:10]2[c:11]([CH:15]=[O:16])[cH:12][s:13][cH:14]2)[cH:6][cH:7]1.[c:17]1([C:18]#[C:19][c:20]2[cH:21][c:22]([CH:23]=[O:24])[s:25][cH:26]2)[cH:27][cH:28][cH:29][cH:30][cH:31]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH2:9][c:10]2[c:11]([CH:15]=[O:16])[cH:12][s:13][cH:14]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc(CCc2ccccc2)cs1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cscc1C=Cc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc(C#Cc2ccccc2)cs1
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Name
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Type
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product
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Smiles
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O=Cc1cscc1CCc1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |